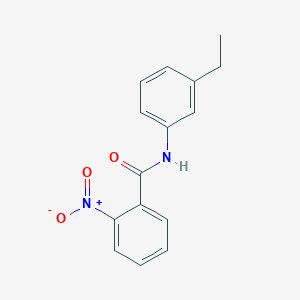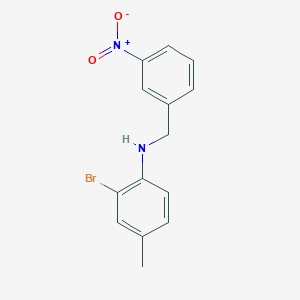
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it suitable for use in different research areas.
Applications De Recherche Scientifique
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylacetamide has various scientific research applications. One of the significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been found to have antibacterial and antifungal properties, making it suitable for use in the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylacetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells. It also disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylacetamide in lab experiments is its unique structure, which makes it suitable for use in different research areas. It also has potent anticancer, antibacterial, and antifungal properties, making it a valuable tool for researchers in these fields. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylacetamide. One of the significant areas of research is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential of this compound as a new class of antibiotics. Further studies are needed to understand the mechanism of action of this compound fully and to identify its potential applications in other research areas.
Conclusion:
In conclusion, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylacetamide is a chemical compound with unique properties that make it suitable for use in various scientific research areas. Its potential applications in medicinal chemistry, antibacterial, and antifungal research make it a valuable tool for researchers in these fields. Further studies are needed to understand the full potential of this compound and to identify its potential applications in other research areas.
Méthodes De Synthèse
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylacetamide involves the reaction between 1,3,4-thiadiazole-2-amine and 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3S/c17-9(14-12-15-13-6-20-12)5-16-10(18)7-3-1-2-4-8(7)11(16)19/h1-4,6H,5H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFYEMNBRBQSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)
![2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5739822.png)
![4-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5739830.png)
![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)






![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)

![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)